2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can influence the compound’s behavior in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the heterocyclic rings would likely make the compound a weak base .Scientific Research Applications
Antibacterial Properties
Compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been synthesized and shown to possess significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Antioxidant Activities
These compounds have also been synthesized with variations that demonstrate potent antimicrobial and antioxidant activities. The specific synthesized derivatives have shown high activity against various bacteria and fungi, as well as possessing good antioxidant properties (Bassyouni et al., 2012).
Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1
One derivative, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This shows its potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Nuclear Magnetic Resonance (NMR) Study
NMR techniques have been used to study derivatives of this compound, providing insights into their structural and isomeric properties. These studies are vital for understanding the chemical nature and potential applications of these compounds (Ying-jun, 2012).
Antitumor Activities
Derivatives of this compound have been explored for their antitumor activities. These studies focus on their potential as Raf kinase inhibitors, a significant target in cancer therapy. The antitumor activities were investigated against human gastric carcinoma cell lines, showing promise as cancer treatment agents (Zhu, 2015).
Melatonin Receptor Ligands
Research into imidazo[1,2-a]pyridines, closely related to the compound , has demonstrated their potential as melatonin receptor ligands. These studies have implications for treatments involving sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives have been shown to inhibit microtubule assembly formation in certain cancer cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular structures and processes.
Biochemical Pathways
It is known that benzimidazole derivatives can have a significant impact on various cellular processes, including cell growth and proliferation .
Result of Action
It has been suggested that benzimidazole derivatives can exhibit considerable cytotoxicity, with certain compounds showing significant activity against human prostate cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound, due to its structural complexity, may interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have not been reported in the literature .
Cellular Effects
Given its structural complexity, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c30-21(14-29-15-25-19-9-3-4-10-20(19)29)26-18-8-2-1-6-16(18)12-22-27-23(28-31-22)17-7-5-11-24-13-17/h1-11,13,15H,12,14H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXAZAWICMUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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